2-[(4-Methylphenyl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the [(4-METHYLPHENYL)CARBAMOYL]METHYL intermediate through the reaction of 4-methylphenyl isocyanate with a suitable methylating agent.
Synthesis of the Pyrimidinyl Sulfanyl Acetate: The 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE moiety is synthesized by reacting 4,6-dimethylpyrimidine-2-thiol with chloroacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling the two intermediates under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Scientific Research Applications
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]PROPIONATE: Similar structure with a propionate group instead of an acetate group.
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]BUTYRATE: Similar structure with a butyrate group instead of an acetate group.
Uniqueness
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H19N3O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C17H19N3O3S/c1-11-4-6-14(7-5-11)20-15(21)9-23-16(22)10-24-17-18-12(2)8-13(3)19-17/h4-8H,9-10H2,1-3H3,(H,20,21) |
InChI Key |
HIZSVPKKFQUMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)CSC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.